molecular formula C7H3ClFNO B2376709 1-Chloro-3-fluoro-2-isocyanatobenzene CAS No. 720678-21-7

1-Chloro-3-fluoro-2-isocyanatobenzene

Cat. No.: B2376709
CAS No.: 720678-21-7
M. Wt: 171.56
InChI Key: KMDUNDOCWFAOSP-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-isocyanatobenzene is a useful research compound. Its molecular formula is C7H3ClFNO and its molecular weight is 171.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDUNDOCWFAOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 1-Chloro-3-fluoro-2-isocyanatobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Solvent Compatibility of 1-Chloro-3-fluoro-2-isocyanatobenzene

Executive Summary & Chemical Identity

This compound (CAS: 720678-21-7), also known as 2-Chloro-6-fluorophenyl isocyanate , is a specialized electrophilic intermediate used in the synthesis of urea-based agrochemicals and carbamate-linked pharmaceuticals.[1]

Unlike standard solubility profiles where thermodynamics (dissolution) is the sole variable, working with isocyanates requires a dual-axis assessment: Thermodynamic Solubility vs. Chemical Stability . This guide provides a validated framework for solvent selection, emphasizing the critical exclusion of protic solvents and the nuanced risks of polar aprotic media.

Property Data
CAS Number 720678-21-7
Molecular Formula C₇H₃ClFNO
Molecular Weight 171.56 g/mol
Physical State Colorless to pale yellow liquid (typically)
Reactivity Class High (Electrophilic Isocyanate Group)

Solvent Compatibility & Solubility Profile

The solubility of this compound is governed by "like-dissolves-like" interactions favored by its aromatic, halogenated core. However, the high reactivity of the isocyanate (-NCO) moiety dictates that chemical inertness takes precedence over solvent power.

Recommended Process Solvents (Inert & High Solubility)

These solvents are thermodynamically favorable (High Solubility) and chemically inert (High Stability). They are ideal for reaction media and stock solution preparation.

  • Dichloromethane (DCM): Excellent solubility due to polarity matching. Ideal for low-temperature reactions.

  • Toluene / Xylene: Preferred for process chemistry due to higher boiling points and ease of azeotropic drying. The aromatic

    
    -stacking interactions stabilize the solute.
    
  • Tetrahydrofuran (THF) & Ethyl Acetate: Good solubility, but must be anhydrous . Trace water in these solvents will trigger rapid degradation into the urea derivative.

"False Friend" Solvents (High Solubility / Low Stability)

These solvents dissolve the compound readily but pose significant stability risks.

  • DMSO (Dimethyl Sulfoxide): Often used in screening, but contraindicated for storage. DMSO is hygroscopic, and at elevated temperatures, it can react with isocyanates to form sulfimides or catalyze hydrolysis.

  • DMF (Dimethylformamide): Can catalyze isocyanate trimerization (isocyanurate formation) upon prolonged storage or heating.[2]

Prohibited Solvents (Reactive)
  • Water: Rapid hydrolysis to the aniline (2-chloro-6-fluoroaniline) and CO₂, followed by urea formation.

  • Alcohols (Methanol, Ethanol): Immediate reaction to form carbamates (urethanes).

Quantitative Solvent Selection Matrix

The following table summarizes the solubility and stability profile. "Solubility" refers to the ability to achieve >100 mg/mL concentrations.

Solvent ClassRepresentative SolventSolubilityStability RiskRecommendation
Chlorinated Dichloromethane (DCM)High LowPrimary Choice
Aromatic TolueneHigh LowPrimary Choice
Ethers THF, 1,4-DioxaneHigh Moderate (Peroxides/Water)Use Inhibitor-free/Dry
Esters Ethyl AcetateHigh Low (if dry)Good Alternative
Polar Aprotic DMSO, DMFHigh High Avoid for Storage
Protic Methanol, WaterN/ACritical Failure DO NOT USE

Mechanistic Logic: Hansen Solubility Parameters (HSP)

To scientifically validate solvent choices without empirical waste, we apply Hansen Solubility Parameters.[3] The isocyanate group adds moderate polarity (


) and hydrogen bonding acceptance (

) to the lipophilic halogenated ring.
  • Estimated HSP for this compound:

    • 
       (Dispersion): ~19.0 MPa
      
      
      
      (Aromatic ring dominance)
    • 
       (Polarity): ~7.5 MPa
      
      
      
      (Dipole from Cl, F, NCO)
    • 
       (H-Bonding): ~5.0 MPa
      
      
      
      (Weak acceptor)

Interpretation: Solvents with a "Distance" (


) < 8.0 from these coordinates will dissolve the solute.
  • Toluene (

    
    ) aligns well with the dispersion component.
    
  • DCM (

    
    ) offers a near-perfect match in polarity, explaining its superior solvating power.
    

Experimental Protocol: Solubility Determination

Due to moisture sensitivity, a standard "shake-flask" method is flawed. Use the Visual Polythermal Method under inert atmosphere.

Workflow Visualization

SolubilityProtocol Start Start: Solubility Assessment Prep 1. Preparation: Dry solvent (<50 ppm H2O) N2/Ar Purge Start->Prep Weigh 2. Gravimetric Addition: Add 100 mg solute to vial Prep->Weigh AddSolvent 3. Stepwise Solvation: Add 100 µL Solvent aliquots Weigh->AddSolvent Observe 4. Observation: Vortex & Check Clarity AddSolvent->Observe Decision Dissolved? Observe->Decision Calc 5. Calculate Solubility: S = Mass / Volume Decision->Calc Yes (Clear) Heat Apply Heat (40°C) Check for dissolution Decision->Heat No (Cloudy) Heat->Decision Dissolved Fail Insoluble / Degradation Heat->Fail Precipitate remains

Figure 1: Step-by-step workflow for determining solubility of moisture-sensitive isocyanates.

Detailed Methodology
  • Drying: Ensure all solvents are dried over 3Å or 4Å molecular sieves to <50 ppm water content. Isocyanates react with water to form insoluble ureas, which can be mistaken for "insolubility" of the parent compound.

  • Inerting: Purge a 4 mL glass vial with Nitrogen or Argon.

  • Aliquot Addition: Weigh 100 mg of this compound into the vial.

  • Titration: Add solvent in 100 µL increments at 25°C. Vortex for 30 seconds between additions.

  • Endpoint: Record the volume required to achieve a clear, particulate-free solution.

    • Calculation: Solubility (

      
      ) = 
      
      
      
      .

Reactivity & Degradation Pathways[4]

Understanding why solubility fails is as important as knowing where it works.

DegradationPathways Isocyanate 1-Chloro-3-fluoro- 2-isocyanatobenzene CarbamicAcid Unstable Carbamic Acid Isocyanate->CarbamicAcid + H2O Carbamate Carbamate / Urethane (Stable Product) Isocyanate->Carbamate + Alcohol UreaDeriv Urea Derivative Isocyanate->UreaDeriv + Amine Water Water (H2O) Alcohol Alcohol (R-OH) Amine Amine (R-NH2) Aniline 2-Chloro-6-fluoroaniline (+ CO2 release) CarbamicAcid->Aniline - CO2 Urea Sym-Diaryl Urea (INSOLUBLE PRECIPITATE) Aniline->Urea + Isocyanate

Figure 2: Competitive reaction pathways in protic solvents. The formation of insoluble Urea (grey node) is the most common cause of "precipitation" in wet solvents.

References

  • PubChem. (n.d.). This compound (CAS 720678-21-7).[1][4] National Library of Medicine. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[5] (Context: Methodology for HSP prediction).

  • Allport, D. C., & Gilbert, D. S. (2003). MDI and TDI: Safety, Health and the Environment. John Wiley & Sons.[5][6] (Context: Isocyanate reactivity with water and solvents).

Sources

Electronic Modulation of Phenyl Isocyanates via Fluorine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Materials Researchers

Executive Summary

The incorporation of fluorine into phenyl isocyanates (


) is a critical strategy in medicinal chemistry and materials science to modulate reactivity, lipophilicity, and metabolic stability. This guide analyzes the electronic perturbations induced by fluorine substitution at ortho, meta, and para positions. We synthesize Hammett substituent constants, spectroscopic data, and kinetic profiles to provide a predictive framework for isocyanate electrophilicity. Furthermore, we detail a self-validating triphosgene-based synthesis protocol and a kinetic assay to quantify these effects.
Electronic Theory & Hammett Correlations

The reactivity of phenyl isocyanates is governed by the electrophilicity of the isocyanate carbon. Fluorine exerts two opposing electronic effects:

  • Inductive Withdrawal (-I): High electronegativity pulls electron density through the

    
    -framework, increasing  electrophilicity.
    
  • Resonance Donation (+R): Overlap of fluorine

    
     lone pairs with the aromatic 
    
    
    
    -system pushes electron density into the ring, decreasing electrophilicity.

The net effect depends on the substituent position relative to the isocyanate group.

2.1 Hammett Substituent Constants (

)

The Hammett equation,


, quantifies these effects.[1] For nucleophilic attack on isocyanates (e.g., urethane formation), the reaction constant 

is positive (typically

to

), meaning electron-withdrawing groups (EWGs) accelerate the reaction.
PositionEffect DominanceHammett Constant (

)
Predicted Reactivity vs. PhNCO
Meta (

-F)
-I Only (Resonance is geometrically decoupled)+0.34 Significantly Faster
Para (

-F)
-I vs +R (Opposing effects)+0.06 Slightly Faster / Neutral
Ortho (

-F)
-I + Steric (Proximity effect)N/A (

is unreliable)
Variable (Electronic acceleration vs. Steric hindrance)

Expert Insight: While fluorine is the most electronegative element,


-F phenyl isocyanate is only marginally more reactive than unsubstituted phenyl isocyanate because the +R effect nearly cancels the -I effect. To significantly boost reactivity, place fluorine at the meta position.
Spectroscopic Signatures

Electronic environments directly influence the vibrational frequency of the cumulative double bond system and the magnetic shielding of the fluorine nucleus.

3.1 Infrared Spectroscopy (FT-IR)

The isocyanate asymmetric stretch (


) is a diagnostic peak.
  • Standard PhNCO:

    
    [2]
    
  • Fluorinated PhNCO: Shifts to 2275–2285 cm⁻¹ .

    • Mechanism:[3][4] EWGs increase the bond order of the

      
       bond via induction, stiffening the oscillator and shifting absorption to higher wavenumbers.
      
3.2 Nuclear Magnetic Resonance (

NMR)

Chemical shifts are referenced to


 (

) or

(

).
  • 
    -Fluorophenyl Isocyanate: 
    
    
    
  • Interpretation: The isocyanate group itself is an EWG. However, the specific shielding/deshielding balance in the presence of resonance structures can lead to complex shifts. The value of -118.2 ppm (upfield relative to PhF) suggests that the resonance interaction between the NCO group and the ring perturbs the local electron density at the para-fluorine.

Reaction Mechanism & Kinetics

The reaction of isocyanates with nucleophiles (e.g., alcohols to form carbamates) follows a nucleophilic addition mechanism.

4.1 Mechanism Visualization

The following diagram illustrates the transition state stabilization. The electron-withdrawing fluorine (especially at meta) stabilizes the developing negative charge on the nitrogen in the transition state.

ReactionMechanism Reactants Fluorophenyl Isocyanate + Alcohol (R-OH) TS Transition State (Tetrahedral Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining) Product Fluorinated Carbamate (Urethane) TS->Product Proton Transfer Inductive Inductive Effect (-I) Stabilizes N- Inductive->TS Lowers Activation Energy

4.2 Kinetic Trends

In a competitive study with


-butanol (pseudo-first-order conditions):


  • Implication: If your drug synthesis requires rapid coupling at low temperatures to avoid side reactions, use the meta-fluoro isomer. If metabolic stability is the goal but reactivity must remain standard, use the para-fluoro isomer.

Experimental Protocols
5.1 Synthesis: The Triphosgene Protocol

Safety Note: Triphosgene generates phosgene in situ. All operations must be performed in a well-ventilated fume hood with a phosgene indicator badge present.

Materials:

  • Fluorinated Aniline (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (

    
    ) (2.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve triphosgene in anhydrous DCM (

    
    ) in a round-bottom flask under Argon. Cool to 
    
    
    
    .
  • Addition: Dissolve the fluorinated aniline in DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes. Crucial: Keep temperature

    
     to prevent urea byproduct formation.
    
  • Elimination: Add

    
     dropwise. A white precipitate (triethylammonium chloride) will form immediately.
    
  • Reflux: Allow the mixture to warm to room temperature, then reflux (

    
    ) for 2 hours to drive the elimination of HCl and formation of isocyanate.
    
  • Reaction Monitoring: Check IR for the appearance of the strong

    
     peak and disappearance of N-H stretches (
    
    
    
    ).
  • Purification: Filter off the ammonium salts under inert atmosphere. Concentrate the filtrate. Purify via vacuum distillation (for liquids) or recrystallization (hexane/DCM) for solids. Do not use silica gel chromatography as isocyanates hydrolyze on acidic silica.

5.2 Kinetic Assay: In Situ IR Monitoring

To determine the specific reactivity constant (


) for your system:
  • Setup: Prepare a solution of Isocyanate (

    
    ) in dry 
    
    
    
    or Toluene inside an IR liquid cell.
  • Initiation: Inject a 10-fold excess of

    
    -butanol.
    
  • Data Collection: Monitor the absorbance of the

    
     peak at 
    
    
    
    every 30 seconds.
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Validation: Repeat with unsubstituted PhNCO. Calculate

    
    .
    
Applications in Drug Design

Fluorine substitution on isocyanate precursors translates to fluorinated urea/carbamate moieties in final drug candidates.

  • Metabolic Blocking: Substitution at the para position blocks CYP450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Bioisosteres: The fluorinated phenyl ring alters the lipophilicity (

    
    ) and electrostatic potential surface, potentially improving binding affinity in hydrophobic pockets.
    

Applications Substituent Fluorine Substitution Effect1 Electronic Effect (Sigma/Hammett) Substituent->Effect1 Effect2 Steric/Lipophilic Effect Substituent->Effect2 Outcome1 Increased Reactivity (Easier Synthesis) Effect1->Outcome1 Outcome2 Metabolic Stability (Blocked p-oxidation) Effect2->Outcome2 Outcome3 Altered LogP (Better Permeability) Effect2->Outcome3

References
  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Isocyanate Synthesis via Triphosgene

    • Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894–895. Link

  • Kinetic Studies of Isocyanate-Alcohol Reactions

    • Satchell, D. P. N., & Satchell, R. S. (1975). Acylation by Ketens and Isocyanates. Chemical Society Reviews, 4, 231–250. Link

  • 19F NMR Chemical Shifts

    • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Referenced via Alfa Chemistry Data). Link

  • General Isocyanate Chemistry

    • Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. Link

Sources

Methodological & Application

Application Notes and Protocols for 1-Chloro-3-fluoro-2-isocyanatobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Incorporation of 1-Chloro-3-fluoro-2-isocyanatobenzene in Drug Discovery

This compound (CAS No. 720678-21-7) is a halogenated aryl isocyanate that serves as a highly valuable and reactive building block in modern medicinal chemistry.[1] Its utility stems from the electrophilic isocyanate moiety, which readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles to form stable urea and carbamate linkages, respectively. These functional groups are prevalent in a wide array of biologically active molecules, acting as key pharmacophores and bioisosteres that mediate interactions with biological targets. The strategic placement of chloro and fluoro substituents on the phenyl ring further modulates the electronic properties and metabolic stability of the resulting derivatives, making this reagent a versatile tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide provides a comprehensive overview of the chemical properties, safe handling, and synthetic applications of this compound, with detailed protocols for the preparation of key pharmaceutical intermediates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₇H₃ClFNO[3]
Molecular Weight 171.55 g/mol [3]
CAS Number 720678-21-7[3]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Safety and Handling

Potential Hazards:

  • Inhalation: Isocyanates are potent respiratory sensitizers and can cause irritation of the respiratory tract. Inhalation of vapors may lead to asthma-like symptoms, which can be delayed in onset.[4]

  • Skin Contact: Can cause skin irritation and may lead to allergic skin reactions.

  • Eye Contact: May cause serious eye irritation.[5]

  • Reactivity: Reacts with water, alcohols, and amines. Reaction with water can produce carbon dioxide, leading to pressure buildup in sealed containers.[6]

Recommended Handling Procedures:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., butyl rubber).[6]

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-retardant lab coat should be worn.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Applications: A Gateway to Diverse Pharmacophores

The primary utility of this compound in pharmaceutical synthesis lies in its ability to readily form urea and carbamate linkages, which are integral components of numerous therapeutic agents, particularly kinase inhibitors.[7][8]

Application Example: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor Intermediate

A key application of this building block is demonstrated in the synthesis of intermediates for potent enzyme inhibitors. For instance, a derivative of this compound has been utilized in the preparation of novel pyrimidine-based Aurora kinase inhibitors, which are of significant interest in oncology research for their role in regulating cell division and their potential to reduce levels of MYC oncoproteins.[9]

The synthesis involves the reaction of (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone with a substituted pyrimidine. The initial methanone intermediate is synthesized from 3-chloro-2-fluoroaniline, which can be prepared from this compound via hydrolysis. This highlights the role of the isocyanate as a precursor to the corresponding amine, which is then further functionalized.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of urea and carbamate derivatives using this compound. These are general procedures that can be adapted for a wide range of amine and alcohol substrates.

Protocol 1: General Procedure for the Synthesis of N-(2-Chloro-6-fluorophenyl) Substituted Ureas

This protocol outlines the reaction of this compound with a primary or secondary amine to form a disubstituted urea. This reaction is typically high-yielding and proceeds under mild conditions.

Caption: Workflow for the synthesis of N-(2-Chloro-6-fluorophenyl) substituted ureas.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Purification supplies (recrystallization solvents or silica gel for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0-1.2 equivalents).

  • Dissolve the amine in a minimal amount of anhydrous solvent (e.g., DCM, THF).

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the isocyanate solution to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by either recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to yield the desired N-(2-Chloro-6-fluorophenyl) substituted urea.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Isocyanates are sensitive to moisture, which can lead to the formation of an unstable carbamic acid that decomposes to the corresponding amine and carbon dioxide. Using anhydrous solvents prevents this side reaction.

  • Inert Atmosphere: Prevents the reaction of the isocyanate with atmospheric moisture.

  • Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the isocyanate, which can sometimes be difficult to remove during purification.

Protocol 2: General Procedure for the Synthesis of (2-Chloro-6-fluorophenyl)carbamates

This protocol describes the reaction of this compound with an alcohol to form a carbamate derivative. This reaction is often catalyzed by a tertiary amine or an organometallic catalyst.

Carbamate_Synthesis isocyanate This compound (1.0 eq) reaction_conditions Anhydrous Solvent (e.g., Toluene, THF) Inert Atmosphere Heat (if necessary) isocyanate->reaction_conditions alcohol Alcohol (Primary or Secondary) (1.0-1.5 eq) alcohol->reaction_conditions catalyst Catalyst (optional) (e.g., DABCO, DBTDL) catalyst->reaction_conditions workup Aqueous Workup Extraction reaction_conditions->workup Reaction Completion purification Column Chromatography or Recrystallization workup->purification product (2-Chloro-6-fluorophenyl)carbamate purification->product

Caption: Synthesis of (2-Chloro-6-fluorophenyl)carbamates.

Materials:

  • This compound

  • Primary or secondary alcohol of choice

  • Anhydrous toluene or THF

  • Catalyst (optional): 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Dibutyltin dilaurate (DBTDL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Purification supplies

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, dissolve this compound (1.0 equivalent) and the alcohol (1.0-1.5 equivalents) in anhydrous toluene or THF.

  • If desired, add a catalytic amount of DABCO or DBTDL (0.01-0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, as needed, until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and, if necessary, quench with a small amount of methanol to react with any remaining isocyanate.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired (2-Chloro-6-fluorophenyl)carbamate.

Causality Behind Experimental Choices:

  • Catalyst: The reaction between isocyanates and alcohols can be slow, especially with secondary or hindered alcohols. A catalyst is often employed to increase the reaction rate.

  • Heat: For less reactive alcohols, heating the reaction mixture may be necessary to drive the reaction to completion in a reasonable timeframe.

Conclusion

This compound is a potent and versatile building block for the synthesis of pharmaceutically relevant molecules. Its ability to efficiently form urea and carbamate linkages allows for the rapid generation of diverse chemical libraries for drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies. Adherence to strict safety protocols is essential when working with this and other isocyanates to ensure a safe and productive research environment.

References

  • Benchchem. (n.d.). A Guide to the Safe Handling of Aromatic Isocyanates and Isocyanides. Retrieved from a relevant chemical supplier's website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16227836, this compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from a relevant chemical supplier's website.
  • Dongsen Chemicals. (2025, August 14). How to Safely Handle Isocyanates? Retrieved from a relevant chemical manufacturer's website.
  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

  • CPAchem. (2024, May 17). Safety data sheet: 1-Chloro-3-fluorobenzene. Retrieved from a relevant chemical supplier's website.
  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223087, 1-Chloro-3-fluorobenzene. Retrieved from [Link]

  • BLD Pharm. (n.d.). This compound. Retrieved from a relevant chemical supplier's website.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Chloro-3-fluorobenzene. Retrieved from a relevant chemical supplier's website.
  • Isochem. (2016, September 2). A GUIDE TO THE SAFE HANDLING OF POLYURETHANE CHEMICALS. Retrieved from a relevant chemical manufacturer's website.
  • Smith, R. A., et al. (2001). Discovery of Heterocyclic Ureas as a New Class of Raf Kinase Inhibitors: Identification of a Second Generation Lead. Bioorganic & Medicinal Chemistry Letters, 11(21), 2775–2778.
  • ResearchGate. (2025, August 5). Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. Retrieved from [Link]

  • Benchchem. (n.d.). Exploring 1-Chloro-2-Fluoro-3-Isocyanatobenzene: Properties and Applications. Retrieved from a relevant chemical supplier's website.
  • Naumann, K. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • SynHet. (n.d.). 1-Chloro-2-fluoro-3-isocyanatobenzene. Retrieved from a relevant chemical supplier's website.
  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 26(11), 3192.
  • PubChemLite. (n.d.). 1-chloro-2-fluoro-3-isocyanatobenzene (C7H3ClFNO). Retrieved from [Link]

  • Kalogirou, A. S., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6296.
  • Lombardo, J. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

Sources

Application Note: Catalytic Strategies for Nucleophilic Addition to 1-Chloro-3-fluoro-2-isocyanatobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic requirements for functionalizing 1-Chloro-3-fluoro-2-isocyanatobenzene (CAS: 720678-21-7). Unlike typical phenyl isocyanates, this substrate presents a unique synthetic challenge: the isocyanate (-NCO) moiety is sterically "sandwiched" between a chlorine atom at position 1 and a fluorine atom at position 3.

While the electron-withdrawing nature of the halogens theoretically increases the electrophilicity of the isocyanate carbon, the steric bulk dominates the reaction kinetics , significantly retarding nucleophilic attack. This guide provides validated protocols for synthesizing ureas and carbamates using specific catalytic systems (Organotin and Nucleophilic Amines) to overcome this "Ortho Effect" while minimizing side reactions like dimerization.

Chemical Analysis & Challenge Profile

Substrate Geometry and Reactivity

The reactivity of this compound is defined by the competition between electronic activation and steric shielding.

  • Electronic Activation: The inductive effects (-I) of Cl and F withdraw electron density from the ring, making the isocyanate carbon (

    
    ) highly electrophilic.
    
  • Steric Inhibition: The Van der Waals radii of Chlorine (1.75 Å) and Fluorine (1.47 Å) create a physical barrier around the -NCO group. Standard nucleophiles (alcohols, amines) struggle to access the carbonyl carbon without catalytic assistance or elevated temperatures.

The "Ortho Effect" Visualization

The following diagram illustrates the steric environment and the required catalytic pathways.

ReactionLandscape Substrate 1-Chloro-3-fluoro- 2-isocyanatobenzene Sterics STERIC BLOCKADE (Cl & F Flanking) Substrate->Sterics Dominant Factor Electronics Electronic Activation (Inductive -I Effect) Substrate->Electronics Secondary Factor Target Nucleophilic Addition (Urea/Carbamate) Sterics->Target Inhibits Electronics->Target Promotes LewisAcid Lewis Acid Catalyst (DBTDL/Zr) LewisAcid->Substrate Activates -NCO (Polarization) LewisAcid->Target Enables LewisBase Nucleophilic Catalyst (DMAP/DABCO) LewisBase->Substrate Forms Active Intermediate LewisBase->Target Enables

Figure 1: The "Ortho Effect" creates a kinetic barrier where steric hindrance (Red) overrides electronic activation (Green), necessitating dual-mode catalysis (Yellow).

Catalyst Selection Guide

For this specific substrate, "standard" bases like Triethylamine (TEA) are often insufficient due to the steric crowding. We recommend the following hierarchy based on the nucleophile type.

NucleophileProductPrimary CatalystCo-CatalystMechanism
Aliphatic Amines UreaNone (Spontaneous)TEA (if salt present)Direct Nucleophilic Attack
Aromatic Amines UreaDMAP (0.5 mol%)Pyridine (Solvent)Nucleophilic Catalysis (Acyl-pyridinium)
Primary Alcohols CarbamateDBTDL (0.1 mol%)TEALewis Acid Activation of NCO
Secondary Alcohols CarbamateDBTDL (0.5 mol%)Bi(OTf)₃ (optional)Strong Lewis Acid Activation
Why DBTDL?

Dibutyltin dilaurate (DBTDL) is the gold standard for hindered isocyanates. It functions as a Lewis acid, coordinating with the isocyanate nitrogen and oxygen, increasing the polarization of the carbonyl carbon (


), effectively "pulling" the nucleophile in despite the steric bulk of the neighboring Chlorine/Fluorine [1].
Why DMAP?

4-Dimethylaminopyridine (DMAP) is superior to TEA because it acts via nucleophilic catalysis . DMAP attacks the isocyanate to form a reactive acyl-pyridinium intermediate.[1] This intermediate projects the electrophilic center away from the steric bulk of the Cl/F atoms, making it more accessible to the incoming nucleophile [2].

Experimental Protocols

Protocol A: Synthesis of Hindered Ureas (Aniline Coupling)

Targeting the reaction between this compound and substituted anilines.

Materials:

  • Substrate: this compound (1.0 equiv)[2]

  • Nucleophile: Substituted Aniline (1.05 equiv)

  • Catalyst: DMAP (0.5 – 1.0 mol%)

  • Solvent: Anhydrous Toluene (0.5 M concentration)

Step-by-Step:

  • System Prep: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Charge: Add the aniline (1.05 equiv) and DMAP (0.01 equiv) to the flask. Dissolve in anhydrous Toluene.

  • Addition: Add this compound dropwise via syringe at Room Temperature (RT).

    • Note: Due to the Cl/F steric block, an immediate exotherm is unlikely.

  • Activation: Heat the reaction to 60°C .

    • Why: Thermal energy is required to overcome the rotational barrier caused by the ortho-substituents.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the isocyanate peak (approx. 2-4 hours).

  • Workup: Cool to RT. The urea product often precipitates. Filter and wash with cold hexanes. If no precipitate, evaporate toluene and recrystallize from EtOH.

Protocol B: Synthesis of Carbamates (Urethanes)

Targeting the reaction with Primary/Secondary Alcohols.

Materials:

  • Substrate: this compound (1.0 equiv)[2]

  • Nucleophile: Alcohol (R-OH) (1.2 equiv)

  • Catalyst: DBTDL (0.1 – 0.5 mol%)

  • Solvent: Anhydrous DCM or THF (Avoid protic solvents)

Step-by-Step:

  • Drying: Ensure the alcohol is strictly anhydrous. Water competes with the alcohol to form the urea dimer (1,3-bis(2-chloro-6-fluorophenyl)urea), a "brick-dust" solid that is difficult to remove.

  • Solvation: Dissolve the isocyanate in Anhydrous DCM under Nitrogen.

  • Catalyst Addition: Add DBTDL (using a microsyringe). Stir for 5 minutes to allow Lewis Acid coordination.

  • Nucleophile Addition: Add the alcohol slowly.

  • Reaction:

    • Primary Alcohols: Stir at RT for 6-12 hours.

    • Secondary Alcohols: Reflux (40°C for DCM) is usually required due to the combined steric bulk of the substrate and the alcohol.

  • Quench: Quench with a drop of water or MeOH.

  • Purification: Flash column chromatography (Silica gel).

Mechanistic Workflow & Troubleshooting

The following diagram details the catalytic cycle for DBTDL and the critical "Water Trap" failure mode.

CatalyticCycle Start Start: Isocyanate + Alcohol Coordination Step 1: Tin(IV) Coordinates NCO (Increases Electrophilicity) Start->Coordination + DBTDL Catalyst Moisture CONTAMINATION: H2O Present Start->Moisture Poor Drying Attack Step 2: Alcohol Attacks Activated Carbon Coordination->Attack Product Success: Carbamate Formed Catalyst Regenerated Attack->Product UreaDimer FAILURE: Urea Dimer Precipitate (Irreversible) Moisture->UreaDimer Fast Reaction

Figure 2: DBTDL Catalytic Cycle vs. Moisture Failure Mode. Strict moisture control is vital as the Tin catalyst will also accelerate water addition.

Troubleshooting Table
ObservationDiagnosisSolution
White Precipitate Urea Dimer formation due to moisture.Dry solvents over molecular sieves (3Å). Purge with Argon.
No Reaction (RT) Steric hindrance preventing attack.Increase temp to 60°C (Toluene) or 40°C (DCM). Increase catalyst to 1 mol%.
Product is Oil/Gum Incomplete conversion or solvent trapping.Check NMR for residual solvent. Recrystallize from Hexane/EtOAc.

References

  • Werner J. Blank. (2000). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. King Industries. Link

  • Schuemacher, A. C., & Hoffmann, R. W. (2001).[1] Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP). Synthesis. Link

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Link

  • Six, C., & Richter, F. (2003). Isocyanates, Organic. Ullmann's Encyclopedia of Industrial Chemistry. Link

Sources

Application Note: One-Pot Synthesis Protocols Involving 1-Chloro-3-fluoro-2-isocyanatobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for one-pot synthesis protocols involving 1-Chloro-3-fluoro-2-isocyanatobenzene (Commonly referred to as 2-Chloro-6-fluorophenyl isocyanate ).

Chemical Profile & Strategic Overview

This compound is a specialized electrophilic building block primarily used in the synthesis of benzoylurea insecticides (chitin synthesis inhibitors) and kinase inhibitors (e.g., Wee1, Raf).

  • IUPAC Name: this compound[1]

  • Common Name: 2-Chloro-6-fluorophenyl isocyanate[1][2][3]

  • CAS Number: 720678-21-7 (Isomer specific)

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1]
    
  • Reactivity Profile: The isocyanate (-NCO) group is flanked by Chlorine and Fluorine at the ortho positions (2,6-substitution relative to NCO). This creates significant steric shielding of the electrophilic carbon, requiring optimized reaction conditions (higher temperature or catalysis) compared to unhindered phenyl isocyanates. However, the electron-withdrawing nature of the halogens enhances the electrophilicity once the steric barrier is overcome.

Why One-Pot?

Handling isolated isocyanates poses respiratory hazards and stability issues (moisture sensitivity). One-pot protocols allow for:

  • In-situ generation: Synthesizing the isocyanate from the stable aniline precursor and immediately capturing it with a nucleophile.

  • Moisture Exclusion: minimizing hydrolysis to the symmetric urea byproduct.

  • Process Efficiency: Eliminating purification steps for the intermediate.

Protocol A: In Situ Generation & Urea Coupling (The Triphosgene Route)

Application: Synthesis of urea-based kinase inhibitors (e.g., Bicycloaniline derivatives). Rationale: This protocol avoids the isolation of the toxic isocyanate by generating it from 2-chloro-6-fluoroaniline using triphosgene, followed by immediate coupling with an amine.

Materials
  • Precursor: 2-Chloro-6-fluoroaniline (1.0 equiv)

  • Reagent: Triphosgene (0.35 equiv) (Solid phosgene equivalent, safer handling)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Nucleophile: Target Amine (e.g., heteroaryl amine) (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Isocyanate Formation (Step 1):

    • Dissolve 2-chloro-6-fluoroaniline (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add TEA (25 mmol) dropwise. Caution: Exothermic.

    • Add a solution of Triphosgene (3.5 mmol) in DCM (10 mL) dropwise over 20 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The aniline peak should disappear, converting to the isocyanate (often converted to methyl carbamate for LC-MS detection if methanol is used in sampling).

  • One-Pot Coupling (Step 2):

    • Once isocyanate formation is complete, do not isolate.[4]

    • Add the Target Amine (10 mmol) directly to the reaction vessel.

    • Optional: If the amine is a weak nucleophile (e.g., electron-deficient aniline), add a catalyst such as DMAP (10 mol%).

    • Stir at RT for 4–12 hours. If reaction is sluggish due to the 2,6-steric bulk, heat to reflux (40°C for DCM).

  • Work-up:

    • Quench with water (50 mL).

    • Separate organic layer, wash with brine, dry over

      
      .
      
    • Concentrate and purify via recrystallization (usually Ethanol/Heptane) or Flash Chromatography.

Protocol B: Benzoylurea Synthesis (Agrochemical Scaffold)

Application: Synthesis of Chitin Synthesis Inhibitors (e.g., Chlorfluazuron analogs). Rationale: Reaction of the isocyanate with a benzamide.[5][6] This reaction is reversible and requires thermal driving force.

Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: 2,6-Difluorobenzamide (or substituted benzamide) (1.0 equiv)

  • Solvent: Anhydrous Xylene or Toluene (High boiling point required).

Step-by-Step Methodology
  • Preparation:

    • Charge a flame-dried reaction flask with 2,6-Difluorobenzamide (10 mmol) and anhydrous Xylene (40 mL).

    • Heat to 100°C to ensure partial solubility.

  • Addition:

    • Add this compound (10 mmol) dropwise (neat or dissolved in minimal xylene).

    • Note: The 2-Cl, 6-F substitution pattern makes the isocyanate less prone to rapid hydrolysis, but anhydrous conditions are still critical.

  • Reflux:

    • Heat the mixture to reflux (approx. 140°C) for 12–24 hours.

    • Mechanism:[6][7] The amide nitrogen attacks the isocyanate carbon. The high temperature helps overcome the steric hindrance of the ortho-halogens on the isocyanate.

  • Isolation:

    • Cool the mixture to RT. The benzoylurea product typically precipitates out of Xylene.

    • Filter the solid.[6][8]

    • Wash with cold Hexane/Ethanol (1:1) to remove unreacted isocyanate.

    • Yield Expectation: 70–85%.

Critical Parameters & Troubleshooting

The following table summarizes key variables affecting the reaction of this compound.

ParameterConditionImpact on Reaction
Steric Hindrance High (2-Cl, 6-F)Reaction rates are 5-10x slower than phenyl isocyanate. Requires longer times or heat.
Solvent Water Must be < 0.05%Water competes with amine, forming the symmetric urea (1,3-bis(2-chloro-6-fluorophenyl)urea), which is an insoluble impurity.
Nucleophile pKa Aliphatic > AromaticAliphatic amines react at RT. Anilines/Amides often require reflux due to the deactivated isocyanate center.
Order of Addition Isocyanate to AmineAdding Isocyanate to the Amine maintains a high concentration of nucleophile, favoring the cross-product over side reactions.

Reaction Pathway Visualization

The following diagram illustrates the decision logic and chemical pathways for utilizing this scaffold.

ReactionPathway Start Start: 2-Chloro-6-fluoroaniline Triphosgene Reagent: Triphosgene/TEA Start->Triphosgene Activation Isocyanate Intermediate: This compound (In-Situ) Triphosgene->Isocyanate -HCl RouteA Route A: Urea Synthesis (Kinase Inhibitors) Isocyanate->RouteA RouteB Route B: Benzoylurea Synthesis (Agrochemicals) Isocyanate->RouteB NucleophileA Add: Heterocyclic Amine (RT, DCM) RouteA->NucleophileA NucleophileB Add: Benzamide (Reflux, Xylene) RouteB->NucleophileB ProductA Product: N-Heteroaryl-N'-(2-chloro-6-fluorophenyl)urea NucleophileA->ProductA Fast Coupling ProductB Product: Benzoylurea Scaffold NucleophileB->ProductB Slow Coupling (Steric Barrier)

Caption: Workflow for converting the aniline precursor into pharmaceutical (Urea) or agrochemical (Benzoylurea) scaffolds via the isocyanate intermediate.

References

  • Vertex Pharmaceuticals Inc. (2006). Bicycloaniline derivative. Patent WO2006060289A2. (Describes the synthesis of Wee1 kinase inhibitors using 2-chloro-6-fluorophenyl isocyanate generated from triphosgene).

  • Ishihara Sangyo Kaisha Ltd. (1985). Benzoylureas, and their production and use. European Patent EP0140590A2. (Details the reflux synthesis of benzoylureas from hindered isocyanates).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16227836, this compound. Retrieved February 13, 2026.

  • Sankyo Company, Limited. (1986). N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea. U.S. Patent 4,564,639. (Provides protocols for reacting 2-fluoro-4-halo-phenylisocyanates with benzamides).

Sources

Application of 1-Chloro-3-fluoro-2-isocyanatobenzene in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Intermediates in Agrochemical Innovation

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established principle for enhancing biological efficacy. Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which in turn enhances its uptake and transport within the target pest.[1][2] 1-Chloro-3-fluoro-2-isocyanatobenzene, a halogenated phenyl isocyanate, serves as a pivotal building block in the synthesis of novel pesticides, leveraging these benefits.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potential agrochemicals, with a focus on urea and carbamate derivatives. We will delve into the synthetic protocols, the rationale behind the experimental design, and the biological evaluation of these compounds, offering a comprehensive resource for researchers in the field.

Core Chemistry and Rationale: The Versatile Isocyanate Moiety

The synthetic utility of this compound is primarily attributed to the high reactivity of its isocyanate (-N=C=O) group. This functional group is an excellent electrophile, readily reacting with a wide range of nucleophiles, most notably amines and alcohols, to form substituted ureas and carbamates, respectively.[3] This reactivity provides a straightforward and efficient pathway to a diverse library of compounds for agrochemical screening.

The presence of the chloro and fluoro substituents on the benzene ring is not merely incidental. These halogens modulate the electronic properties of the isocyanate group, enhancing its reactivity. Furthermore, they contribute to the overall physicochemical properties of the final derivatives, which is a critical aspect in the design of effective agrochemicals.[3]

Application in Agrochemical Synthesis: Urea and Carbamate Derivatives

The reaction of this compound with nucleophiles is a cornerstone of its application in agrochemical research. The resulting urea and carbamate structures are prevalent in a variety of commercial pesticides.

Synthesis of N-Aryl Urea Derivatives for Herbicidal and Insecticidal Screening

Substituted ureas are a well-known class of herbicides that primarily act by inhibiting photosynthesis at the photosystem II (PSII) level.[4] The general synthetic route involves the reaction of an isocyanate with an amine. In the context of our topic, this compound can be reacted with a variety of primary or secondary amines to generate a library of N-(2-chloro-6-fluorophenyl) ureas for herbicidal screening.

Furthermore, a specific class of ureas, N-phenyl-N'-(2-chloro-6-fluorobenzoyl) ureas, have been investigated for their arthropodicidal (insecticidal and miticidal) properties.[5] This highlights the potential of urea derivatives stemming from this isocyanate to be active against a range of agricultural pests.

Diagram: General Synthesis of N-(2-chloro-6-fluorophenyl) Ureas

G isocyanate This compound urea N-(2-chloro-6-fluorophenyl) Urea Derivative isocyanate->urea + amine Primary or Secondary Amine (R1R2NH) amine->urea Nucleophilic Addition

Caption: Reaction scheme for the synthesis of N-aryl ureas.

Synthesis of O-Aryl Carbamate Derivatives for Fungicidal Screening

Carbamates represent another significant class of agrochemicals, with many commercial fungicides belonging to this family.[6] The synthesis of O-aryl carbamates from this compound involves its reaction with a substituted phenol or alcohol. The resulting carbamate derivatives can then be screened for their efficacy against a panel of phytopathogenic fungi. Research has shown that carbamate derivatives can exhibit significant fungicidal activity.[7][8]

Diagram: General Synthesis of O-Aryl N-(2-chloro-6-fluorophenyl) Carbamates

G isocyanate This compound carbamate O-Aryl N-(2-chloro-6-fluorophenyl) Carbamate Derivative isocyanate->carbamate + alcohol Alcohol or Phenol (R-OH) alcohol->carbamate Nucleophilic Addition

Caption: Reaction scheme for the synthesis of O-aryl carbamates.

Experimental Protocols

Safety Precaution: this compound is a reactive and potentially hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.

Protocol 1: General Synthesis of N-(2-chloro-6-fluorophenyl) Urea Derivatives

Objective: To synthesize a library of N-(2-chloro-6-fluorophenyl) urea derivatives for agrochemical screening.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

  • Stir plate and magnetic stir bars

  • Round-bottom flasks and appropriate glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the desired amine in an appropriate volume of anhydrous solvent under a nitrogen or argon atmosphere.

  • With vigorous stirring, add a solution of 1.0 equivalent of this compound in the same anhydrous solvent dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress can be monitored by TLC. The isocyanate is highly reactive, and many reactions will be complete within a few hours.[9]

  • Upon completion of the reaction (disappearance of the starting materials as indicated by TLC), remove the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Characterize the purified product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry).

Rationale: The reaction is a straightforward nucleophilic addition of the amine to the highly electrophilic carbon of the isocyanate group. The use of anhydrous solvents is crucial as isocyanates can react with water to form an unstable carbamic acid, which decomposes to the corresponding aniline and carbon dioxide.

Protocol 2: General Synthesis of O-Aryl N-(2-chloro-6-fluorophenyl) Carbamate Derivatives

Objective: To synthesize a library of O-Aryl N-(2-chloro-6-fluorophenyl) carbamate derivatives for fungicidal screening.

Materials:

  • This compound

  • A diverse set of alcohols or phenols

  • Anhydrous solvent (e.g., THF, DCM, or toluene)

  • A non-nucleophilic base (optional, e.g., triethylamine or pyridine)

  • Stir plate and magnetic stir bars

  • Round-bottom flasks and appropriate glassware

  • Rotary evaporator

  • TLC plates and developing chamber

  • Purification system

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the desired alcohol or phenol in an appropriate volume of anhydrous solvent under a nitrogen or argon atmosphere.

  • If the alcohol is not very reactive, 1.1 equivalents of a non-nucleophilic base can be added to the solution to deprotonate the hydroxyl group and increase its nucleophilicity.

  • With vigorous stirring, add a solution of 1.0 equivalent of this compound in the same anhydrous solvent dropwise at room temperature.

  • The reaction can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction, which can be monitored by TLC.

  • Upon completion, if a base was used, the resulting salt can be removed by filtration or by washing the organic layer with a dilute acid solution followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified product using standard analytical methods.

Rationale: Similar to urea synthesis, this protocol is based on the nucleophilic attack of the hydroxyl group on the isocyanate. The use of a base can be beneficial for less reactive alcohols by generating the more nucleophilic alkoxide or phenoxide in situ.

Biological Screening and Data Interpretation

Following the synthesis and purification of the derivative libraries, the next critical step is to evaluate their biological activity.

Herbicidal Screening Protocol (Pre- and Post-emergence)

Objective: To assess the herbicidal efficacy of the synthesized N-(2-chloro-6-fluorophenyl) urea derivatives.

Procedure:

  • Pre-emergence:

    • Prepare a series of concentrations for each test compound.

    • Sow seeds of representative monocot and dicot weed species in pots containing a standard soil mix.

    • Apply the test solutions evenly to the soil surface.

    • Include a solvent control and a positive control (a commercial herbicide).

    • Maintain the pots in a greenhouse under controlled conditions.

    • After a set period (e.g., 14-21 days), visually assess the percentage of weed control compared to the solvent control.

  • Post-emergence:

    • Grow representative weed species to a specific growth stage (e.g., 2-3 leaf stage).

    • Apply the test solutions as a foliar spray to the plants.

    • Include appropriate controls.

    • Maintain the plants in a greenhouse.

    • After a set period (e.g., 14-21 days), visually assess the percentage of plant injury or death.

Data Analysis: The herbicidal activity is typically expressed as a percentage of control or injury. For promising compounds, further dose-response studies can be conducted to determine the GR50 (the concentration required to inhibit growth by 50%).

Fungicidal Screening Protocol (In Vitro)

Objective: To evaluate the in vitro fungicidal activity of the synthesized O-Aryl N-(2-chloro-6-fluorophenyl) carbamate derivatives.

Procedure:

  • Prepare a series of concentrations for each test compound in a suitable solvent (e.g., DMSO).

  • Incorporate the test compounds into a molten agar medium (e.g., Potato Dextrose Agar - PDA).

  • Pour the agar into petri dishes.

  • Inoculate the center of each plate with a mycelial plug of the target fungal pathogen.

  • Include a solvent control and a positive control (a commercial fungicide).

  • Incubate the plates at an appropriate temperature for the specific fungus.

  • After a set period, measure the diameter of the fungal colony.

  • Calculate the percentage of inhibition of mycelial growth compared to the solvent control.

Data Analysis: The fungicidal activity is expressed as the percentage of inhibition. For active compounds, the EC50 (the effective concentration to inhibit growth by 50%) can be determined.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological screenings are crucial for establishing a Structure-Activity Relationship (SAR). By comparing the activity of different derivatives, researchers can identify the structural features that are essential for biological activity.

For instance, in the N-(2-chloro-6-fluorophenyl) urea series, the nature of the substituents on the other nitrogen atom (R1 and R2) can be varied to understand their impact on herbicidal activity. Similarly, in the carbamate series, the substitution pattern on the O-aryl or O-alkyl group (R) can be modified to optimize fungicidal potency. This iterative process of synthesis, screening, and SAR analysis is fundamental to the discovery and development of new agrochemicals.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its inherent reactivity, coupled with the beneficial properties imparted by the fluorine and chlorine substituents, makes it an attractive starting material for the generation of diverse libraries of urea and carbamate derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this intermediate in the discovery of new herbicides, fungicides, and insecticides. Future research in this area will likely focus on the synthesis of more complex derivatives and the exploration of their mechanisms of action to develop more effective and environmentally benign crop protection solutions.

References

  • Jesche, F., Witschel, M., & Schirmer, A. (2019). The Role of Fluorine in Agrochemicals.
  • Synthesis and fungicidal activity of some sulphide derivatives of O-phenyl-N-substituted phenylcarbam
  • FUNGICIDAL COMPOSITIONS - P
  • CN103145526A - Ultrasonic synthetic method of fungicide epoxiconazole intermediate 1- (2-chlorphenyl)-2-(4-fluorophenyl)
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC.
  • US3509198A - Preparation of 2-chlorocarbonyl-phenylisocyanates - Google P
  • WO2020012312A1 - Novel agrochemical combinations - Google P
  • 1-CHloro-3-fluoro-2-isocyan
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
  • BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation - Google P
  • Commercialized fungicides containing carbamate motif.
  • US10660337B2 - Stable agrochemical composition and process thereof - Google P
  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1 - Googleapis.com.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - European Patent Office - EP 3994989 A1 - Googleapis.com.
  • Herbicidal N-alkylated-ureas and ringclosed N-acylamides as inhibitors of photosystem II.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC.
  • US4094906A - Alkanoyl chloride phenylhydrazones - Google P
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  • The continuing significance of chiral agrochemicals - PMC - NIH.
  • (PDF)
  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
  • WO2015107540A2 - Insecticide compound and the compositions thereof - Google P
  • WO2009123907A1 - Synergistic pesticide compositions - Google P
  • Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] - EvitaChem.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI.
  • (PDF)
  • NZ189349A - N-phenyl-n'-(2-chloro-6-fluorobenzoyl)
  • 2-fluorophenyl n-(4-chloro-2-methoxyphenyl)

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Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in 1-Chloro-3-fluoro-2-isocyanatobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Chloro-3-fluoro-2-isocyanatobenzene. This document is designed for researchers, chemists, and drug development professionals who are leveraging this versatile intermediate in their synthetic workflows. The unique substitution pattern of this molecule—featuring chloro and fluoro groups ortho to the isocyanate—presents a significant steric challenge that can impede reactivity. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs): Understanding the Core Challenge

Q1: My reaction with this compound is extremely slow or fails to proceed. What is the underlying cause?

A: The primary obstacle is significant steric hindrance. The isocyanate group (-N=C=O) is flanked by two substituents in the ortho positions: a chlorine atom and a fluorine atom. While these electron-withdrawing groups electronically activate the isocyanate carbon, making it more electrophilic, their physical presence shields the reaction site.[1][2] This steric bulk physically obstructs the approach of nucleophiles (like alcohols or amines), dramatically slowing down the reaction rate compared to less substituted aromatic isocyanates.[3] The larger chlorine atom, in particular, creates a formidable barrier that must be overcome for a successful nucleophilic attack.

Q2: What are the most common side reactions I should anticipate when forcing the reaction conditions?

A: When attempting to overcome steric hindrance by using higher temperatures or prolonged reaction times, several side reactions can become prominent, leading to reduced yield and complex product mixtures:

  • Reaction with Trace Water: Isocyanates are notoriously sensitive to moisture.[4] Any water in the solvent or reagents will react with the isocyanate to form an unstable carbamic acid, which then decarboxylates to an amine. This newly formed amine is highly nucleophilic and will rapidly react with a second molecule of your isocyanate, forming a stable, often insoluble, diaryl urea.[5] This side reaction consumes two equivalents of your starting isocyanate for every one molecule of water, making it a critical parameter to control.

  • Isocyanurate Formation (Trimerization): At elevated temperatures or in the presence of certain catalysts, isocyanates can undergo self-condensation to form highly stable, cyclic trimers known as isocyanurates.[5] This is a common pathway for isocyanate decomposition and byproduct formation.

  • Allophanate/Biuret Formation: If the desired product is a urethane (from an alcohol nucleophile) or a urea (from an amine nucleophile), it can sometimes react with another molecule of the isocyanate. This leads to the formation of allophanates (from urethanes) or biurets (from ureas), which are common impurities in polyurethane chemistry, especially when there is an excess of isocyanate or at high temperatures.[5]

Troubleshooting Guide: A Systematic Approach to Low Conversion

Low conversion is the most common issue reported with this substrate. The following workflow provides a logical sequence of troubleshooting steps, from foundational checks to advanced catalytic strategies.

TroubleshootingWorkflow Start Low or No Conversion Observed Purity Step 1: Verify Reagent & System Purity (Anhydrous Conditions) Start->Purity Conditions Step 2: Optimize Reaction Conditions (Temperature & Concentration) Purity->Conditions If purity is confirmed Catalysis Step 3: Implement Strategic Catalysis (Lewis Acid vs. Base Catalysis) Conditions->Catalysis If conversion remains low Success Reaction Success: Product Formation Conditions->Success May work for reactive nucleophiles Nucleophile Step 4: Enhance Nucleophile Reactivity Catalysis->Nucleophile If catalysis is insufficient Catalysis->Success Often sufficient Nucleophile->Success CatalyticActivation cluster_0 Lewis Acid Catalysis (e.g., DBTDL, Zr(acac)4) cluster_1 Nucleophilic Attack Isocyanate R-N=C=O Activated Activated Complex [R-N=C=O---M] Isocyanate->Activated Coordination Catalyst_L Lewis Acid (e.g., Sn, Zr) Catalyst_L->Activated Product Product (Urethane/Urea) Activated->Product Attack by Nu-H (Lower Energy Barrier) Nucleophile Nu-H Nucleophile->Product

Caption: Lewis acid activation of the isocyanate group.

A) For Reactions with Alcohols and Thiols (Urethane/Thiocarbamate Formation):

Lewis acidic metal catalysts are highly effective. They coordinate to the oxygen or nitrogen of the isocyanate, withdrawing electron density and making the carbon atom significantly more electrophilic and susceptible to attack. [4]

  • Dibutyltin Dilaurate (DBTDL): The industry standard catalyst for polyurethane formation. It is highly effective but not very selective, as it also catalyzes the reaction with water. [6]* Zirconium Complexes (e.g., Zirconium Acetylacetonate): Often more efficient than tin catalysts and can offer better selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which is a major advantage. [6][7] B) For Reactions with Amines (Urea Formation):

While often fast enough not to require catalysis, hindered systems can benefit.

  • Tertiary Amines (e.g., DABCO, DBU): These act as base catalysts. The mechanism can vary, but a common pathway involves the amine activating the nucleophile (e.g., an alcohol) or participating in a complex that facilitates proton transfer during the addition step. [8][9]The steric environment around the catalyst itself is also a factor. [7]

    Catalyst Type Examples Mechanism Pros Cons Typical Loading
    Organotin (Lewis Acid) Dibutyltin Dilaurate (DBTDL) Activates isocyanate C=O bond Highly effective, well-documented Toxic, catalyzes water side-reaction [6] 0.01 - 0.5 mol%
    Zirconium (Lewis Acid) Zr(acac)₄ Activates isocyanate C=O bond More efficient than tin, better selectivity vs. water [7] Can be deactivated by moisture over time 0.01 - 0.5 mol%

    | Tertiary Amine (Base) | DABCO, DBU | Activates nucleophile / facilitates proton transfer [8]| Effective for many systems, less toxic than tin | Can promote trimerization, less effective for very hindered systems | 0.1 - 5 mol% |

Step 4: Enhance Nucleophile Reactivity

If catalysis alone is insufficient, the final step is to increase the intrinsic reactivity of the nucleophile.

  • Core Issue: A weakly nucleophilic species will struggle to attack the sterically shielded and electronically stable isocyanate.

  • Actionable Solutions:

    • For Alcohols/Thiols: Convert the nucleophile to its more reactive conjugate base (alkoxide/thiolate). This can be achieved by pre-treating the nucleophile with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent before adding the isocyanate. [10]This dramatically increases its nucleophilicity.

    • For Amines: Ensure the reaction pH is in the basic range (e.g., 8.5-9.5). The free amine (R-NH₂) is the active nucleophile, not its protonated form (R-NH₃⁺). [11]Adding a non-nucleophilic base can help ensure the amine remains deprotonated.

Experimental Protocols

Protocol 1: General Procedure for a Catalyzed Reaction with a Hindered Alcohol

This protocol provides a robust starting point for reacting this compound with a sterically demanding alcohol.

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with dry Argon.

  • Reagent Addition (Nucleophile): To the flask, add the anhydrous alcohol (1.0 eq) and dissolve it in anhydrous toluene (to make a 0.2 M solution).

  • Catalyst Addition: Add the chosen catalyst (e.g., Zirconium(IV) acetylacetonate, 0.1 mol%) to the stirring solution.

  • Isocyanate Addition: Slowly add a solution of this compound (1.05 eq) in anhydrous toluene dropwise to the reaction mixture at room temperature. A slight excess of isocyanate can help drive the reaction to completion, but increases the risk of side reactions if the nucleophile is fully consumed.

  • Reaction & Monitoring: Stir the reaction at room temperature for 1 hour, then slowly heat to 80°C. Monitor the reaction's progress by TLC or by following the procedure in Protocol 2.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining isocyanate by adding a small amount of methanol. Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: In-Situ FTIR Monitoring of Reaction Progress

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique to monitor the reaction in real-time.

  • Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel.

  • Background Spectrum: Before adding the isocyanate, acquire a background spectrum of the solvent, nucleophile, and catalyst at the starting reaction temperature.

  • Initiate Reaction: Add the this compound to the reaction vessel.

  • Data Acquisition: Immediately begin acquiring spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the key spectral regions:

    • Isocyanate Consumption: Track the disappearance of the strong, sharp N=C=O stretching peak around 2250-2285 cm⁻¹ . [5] * Product Formation: Track the appearance and growth of the urethane C=O stretch (around 1700-1730 cm⁻¹ ) or the urea C=O stretch (around 1640-1680 cm⁻¹ ). [5] * The reaction is complete when the isocyanate peak has completely disappeared.

References

  • Benchchem. (2025). Technical Support Center: Isocyanate Reaction Troubleshooting.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Isocyanate Reactions.

  • Benchchem. (2025). Troubleshooting low conjugation efficiency with isocyanates.

  • Gomez, C., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(43), 7351-7364.

  • Schwetzov, V. N., et al. (1998). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 1549-1556.

  • MySkinRecipes. (n.d.). This compound.

  • Xinghui. (n.d.). Exploring 1-Chloro-2-Fluoro-3-Isocyanatobenzene: Properties and Applications.

  • Clayden, J., & Hennecke, U. (2011). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 50(36), 8344-8347.

  • Al-Rudainy, B., et al. (2019). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Polymers, 11(7), 1162.

  • Spijksma, G. I., et al. (2006). Advances in Catalysis for Organic Coatings. CHIMIA, 60(1-2), 44-49.

  • Delebecq, E., et al. (2013). Isocyanates as Precursors to Biomedical Polyurethanes. Chemical Reviews, 113(4), 2855-2915.

  • Schneidewind, A. (1888). Nucleophilic Isocyanation. Journal für Praktische Chemie, 37(1), 219-242.

  • Tentscher, G., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(1), 173-186.

  • Tentscher, G., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(1), 173-186.

  • Tentscher, G., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(1), 173-186.

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-256.

  • Yang, P. F., et al. (2010). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Advanced Materials Research, 150-151, 1240-1243.

  • Nichols, M. E. (1997). Catalyst for low temperature cure of blocked isocyanates. European Patent No. EP 0 810 245 A1.

  • Hegarty, A. F., et al. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 1935-1941.

  • Werner, J. (2002). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.

  • Seneker, S. D., & Potter, T. (1991). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Coatings Technology, 63(793), 101-106.

  • SynHet. (n.d.). 1-Chloro-2-fluoro-3-isocyanatobenzene.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16227836, this compound.

  • Maas, G., & Regitz, M. (2010). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic & Biomolecular Chemistry, 8(17), 3845-3855.

  • ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups?.

  • Maas, G., & Regitz, M. (2010). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 8(17), 3845-3855.

  • Pap, Z., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3383.

  • Khan Academy. (n.d.). Ortho-para directors I.

  • Besson, C., et al. (2021). Isocyanate-based multicomponent reactions. Chemical Society Reviews, 50(19), 10834-10871.

  • Safe Work Australia. (2020). Guide to Handling Isocyanates.

  • Sneddon, H. F., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6882.

  • PCI Magazine. (2022). Resins: Isocyanates, Part I: Fundamentals and Reactivity.

  • Hu, J., et al. (2010). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 43(12), 1521-1532.

  • Gomez, C., et al. (2016). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. Polymer Chemistry, 7(43), 7351-7364.

  • Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 543-550.

  • BLD Pharm. (n.d.). This compound.

  • Shevelev, S. A., & Dutov, M. D. (2002). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 71(1), 1-20.

  • Organic Chemistry. (2020). Alkylation of Amines, Part 3: with Alcohols.

Sources

Validation & Comparative

Technical Guide: Characteristic FTIR Isocyanate Peak of 1-Chloro-3-fluoro-2-isocyanatobenzene

[1]

Executive Summary

This guide provides an in-depth spectroscopic analysis of 1-Chloro-3-fluoro-2-isocyanatobenzene (CAS: 720678-21-7), also known as 2-chloro-6-fluorophenyl isocyanate.[1] The focus is on the diagnostic Fourier Transform Infrared (FTIR) signature of the isocyanate (-N=C=O) moiety.[2]

For researchers in medicinal chemistry and process development, accurate identification of this intermediate is critical due to its high reactivity and moisture sensitivity. This guide compares the FTIR performance of this specific fluorinated/chlorinated derivative against structural analogs and alternative analytical techniques (NMR, GC-MS), establishing FTIR as the superior method for real-time reaction monitoring.[1]

Part 1: The Spectroscopic Signature[3]

The Diagnostic Peak: Asymmetric -N=C=O[1][4][5] Stretch

The defining feature of this compound is the intense, asymmetric stretching vibration of the isocyanate group.[1]

  • Target Wavenumber: 2272 – 2282 cm⁻¹ [1]

  • Intensity: Strong / Very Strong[3]

  • Band Shape: Sharp (in solution) to slightly broadened (neat liquid due to dipole interactions).

Electronic & Structural Influences

The position of the isocyanate peak is governed by the electronic environment of the benzene ring. In this molecule, the isocyanate group is flanked by a Chlorine atom (C1) and a Fluorine atom (C3) in an ortho, ortho arrangement relative to the functional group (assuming NCO at C2).

  • Inductive Effect (-I): Both Fluorine and Chlorine are electron-withdrawing groups (EWGs).[1] They pull electron density away from the aromatic ring and the nitrogen atom of the isocyanate.

  • Bond Order Increase: This electron withdrawal reduces the conjugation between the nitrogen lone pair and the benzene ring, effectively increasing the double-bond character of the cumulative double bond system (-N=C=O).

  • Result: This causes a blue shift (shift to higher wavenumber) compared to unsubstituted phenyl isocyanate.[1]

ElectronicEffectsBenzeneBenzene Ring(π-system)NCOIsocyanate Group(-N=C=O)~2275 cm⁻¹Benzene->NCOReduced Conjugation(Stiffens N=C bond)ClChlorine (Ortho)Inductive WithdrawalCl->Benzene-I EffectFFluorine (Ortho)Strong Inductive WithdrawalF->Benzene-I Effect

Figure 1: Electronic influence of ortho-halogen substitution on the isocyanate stretching frequency. The electron-withdrawing nature of F and Cl stiffens the N=C bond, shifting the peak to a higher frequency.

Part 2: Comparative Analysis

Spectral Comparison with Analogs

To validate the identity of this compound, it must be distinguished from similar reagents.[1] The table below illustrates the subtle but distinct shifts caused by the substitution pattern.

CompoundStructureCharacteristic Peak (cm⁻¹)Spectral Notes
This compound Cl, F (Ortho/Ortho) 2272 – 2282 Sharpest peak; Blue-shifted due to dual EWGs.
Phenyl IsocyanateUnsubstituted2260 – 2270Standard reference; slightly lower frequency.[1]
2-Fluorophenyl IsocyanateF (Ortho)2270 – 2275Overlaps, but typically slightly lower than the di-halo species.[1]
4-Chlorophenyl IsocyanateCl (Para)2265 – 2275Para substitution has less steric impact; peak is often broader.[1]
Urea Derivative (Impurity) N-H (Reaction w/ H₂O)1640 – 1690Critical Negative Control. Appearance indicates decomposition.
Performance Comparison: FTIR vs. Alternatives

Why is FTIR the "Gold Standard" for this specific molecule?

FeatureFTIR (Recommended) ¹H / ¹³C NMR GC-MS
Speed Real-time (In-situ) Slow (Minutes to Hours)Medium (Requires run time)
Sample Prep None (Dip probe/ATR)Requires deuterated solventRequires dilution/derivatization
Stability Non-destructiveRisk: Moisture in solvent reacts with NCORisk: Thermal degradation in injector
Quantification Excellent (Beer's Law)Excellent (Integration)Good (with internal standard)
Interference Minimal (Silent Region)Solvent peaks can overlapMatrix effects

Part 3: Experimental Protocol (Self-Validating)

Safety Pre-Check[1]
  • Hazard: Isocyanates are potent respiratory sensitizers and lachrymators.[1]

  • Control: All operations must occur in a fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.[1]

Method: ATR-FTIR Characterization

This protocol uses Attenuated Total Reflectance (ATR) for rapid identification.[1]

  • Background Collection: Clean the ATR crystal (Diamond or ZnSe) with dry dichloromethane (DCM). Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 1 drop of neat this compound to the crystal. Note: Ensure the sample is fresh and clear (colorless to pale yellow).

  • Acquisition: Scan the sample immediately to minimize hydrolysis from atmospheric moisture.

  • Validation (The "Self-Check"):

    • Pass: Strong peak at ~2275 cm⁻¹.[1][4]

    • Fail/Warning: Appearance of a doublet at 1650 cm⁻¹ (Urea C=O) and 3300 cm⁻¹ (N-H stretch). This indicates the sample has hydrolyzed.

In-Situ Reaction Monitoring Workflow

For monitoring the consumption of the isocyanate in a coupling reaction (e.g., urea formation):

WorkflowStartReaction Start(t=0)SamplingIn-Situ Probe / Aliquot(Every 5 mins)Start->SamplingAnalysisFTIR AnalysisMonitor 2275 cm⁻¹Sampling->AnalysisDecisionPeak Area < 1%?Analysis->DecisionEndQuench ReactionDecision->EndYesContinueContinue HeatingDecision->ContinueNoContinue->SamplingLoop

Figure 2: Logical workflow for determining reaction endpoint using the disappearance of the characteristic isocyanate peak.

References

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. John Wiley & Sons.[1][5][6] (Standard text for assigning N=C=O stretches).

  • National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectra of Halogenated Benzene Derivatives. NIST Chemistry WebBook.[1] Retrieved from [Link]

  • Remspec Corporation. (2016).[1] Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Application Note. Retrieved from [Link] (Validates the "Silent Region" monitoring methodology).

  • PubChem. (2024).[1] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

Characterization data for 1-Chloro-3-fluoro-2-isocyanatobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the characterization, reactivity profile, and derivative analysis of 1-Chloro-3-fluoro-2-isocyanatobenzene (also known as 2-Chloro-6-fluorophenyl isocyanate ).

This compound represents a specific class of "sandwiched" electrophiles where the isocyanate group is flanked by two ortho-substituents (Chlorine and Fluorine). This structural unique selling point (USP) creates a distinct steric and electronic environment compared to its para- or meta-substituted isomers, significantly impacting its utility in synthesizing kinase inhibitors and urea-based agrochemicals.

Executive Summary & Structural Logic

Compound Identity: this compound CAS: 720678-21-7 Core Attribute: The "Ortho-Effect" (Steric-Electronic Conflict).

Unlike the widely used 4-fluorophenyl isocyanate, this 2,6-disubstituted isomer exhibits a "Goldilocks" reactivity profile. The electron-withdrawing nature of the ortho-halogens (Inductive effect:


) increases the electrophilicity of the isocyanate carbon. However, the steric bulk of the Chlorine atom at position 1 and Fluorine at position 3 physically shields the NCO group.

Implication for Researchers:

  • Stability: Higher resistance to spontaneous hydrolysis (moisture) compared to non-hindered isomers.

  • Selectivity: Favors reaction with primary amines over secondary amines/alcohols due to steric filtering.

Spectroscopic Characterization (The Reagent)

Before derivatization, the raw isocyanate must be validated. Due to its moisture sensitivity, IR spectroscopy is the primary "quick-check" method, while


F NMR  provides the definitive purity fingerprint.
Table 1: Comparative Spectral Data (Isocyanate vs. Isomer)
FeatureTarget: 1-Cl-3-F-2-NCO (2,6-subst.)Alt: 1-Cl-4-F-2-NCO (2,4-subst.)Significance
IR (N=C=O) 2265–2275 cm⁻¹ (Strong)2270 cm⁻¹Diagnostic peak. Loss of this peak indicates hydrolysis to urea.

H NMR
Multiplet (3H)

7.10–7.40 ppm
Multiplet (3H)

6.90–7.20 ppm
The 2,6-pattern compresses the aromatic region compared to the 2,4-isomer.

F NMR

-112 to -115 ppm

-118 to -120 ppm
The ortho-NCO group deshields the Fluorine signal significantly compared to para-F.
GC-MS (EI)

171/173 (3:1 ratio)

171/173 (3:1 ratio)
Chlorine isotope pattern (

Cl/

Cl) confirms halogen presence.

Technical Note: In


C NMR, look for the isocyanate carbon broad singlet around 124–128 ppm . This is often weak due to lack of NOE enhancement and quadrupolar relaxation from Nitrogen.

Experimental Protocol: Derivatization for Characterization

Direct analysis of isocyanates is risky due to dimerization. The industry standard for characterization is the conversion to a stable Urea Derivative using a secondary amine (Morpholine) or a bulky primary amine (Aniline).

Workflow Diagram: Synthesis of Urea Derivative

The following diagram illustrates the standard operating procedure (SOP) for converting the unstable isocyanate into a stable, crystalline urea for HPLC/NMR analysis.

G Isocyanate Start: 1-Cl-3-F-2-NCO (Reagent) Solvent Solvent: Dry DCM (0°C, N2 atm) Isocyanate->Solvent Intermediate Reaction (30 min, RT) Solvent->Intermediate Nucleophilic Addition Amine Reactant: Morpholine (1.1 eq) Amine->Solvent Quench Quench: 1M HCl Wash Intermediate->Quench Remove Excess Amine Product Product: Urea Derivative (Stable Solid) Quench->Product Crystallization

Figure 1: Derivatization workflow. The reaction with morpholine yields a solid urea that is stable for months, allowing for precise melting point and elemental analysis.

Detailed Protocol (Self-Validating)
  • Setup: Dissolve 1.0 mmol of This compound in 5 mL of anhydrous Dichloromethane (DCM) under Nitrogen. Cool to 0°C.

  • Addition: Dropwise add 1.1 mmol of Morpholine . Observation: A white precipitate should form almost immediately (exothermic).

  • Completion: Stir at Room Temperature (RT) for 30 mins. Monitor by TLC (disappearance of isocyanate spot, often visualized by anisaldehyde dip).

  • Workup: Wash with 1M HCl (to remove excess morpholine)

    
     Brine 
    
    
    
    Dry over MgSO
    
    
    .
  • Validation: Evaporate solvent. Recrystallize from Hexane/EtOAc.

Characterization Data of the Derivative (Urea)[1][2][3][4]

Once converted to the morpholine-urea derivative (N-(2-chloro-6-fluorophenyl)morpholine-4-carboxamide ), the characterization data becomes highly distinct.

Table 2: Derivative NMR Profile (Predicted vs. Generic)
NucleusChemical Shift (

)
Multiplicity & CouplingInterpretation

H NMR (DMSO-

)
8.65 ppm Singlet (Broad)Urea NH . Highly diagnostic. Downfield due to H-bonding and electron-poor ring.
7.25–7.45 ppmMultiplet (3H)Aromatic ring protons (H3, H4, H5).
3.40–3.60 ppmMultiplet (8H)Morpholine ring protons (distinct aliphatic region).

C NMR
154.5 ppm SingletC=O[1] (Urea Carbonyl) . Confirms successful coupling.
158.0 ppmDoublet (

Hz)
C-F Carbon (C3). Large coupling constant confirms F is on the ring.

F NMR
-114.5 ppm Singlet (or weak d)Shift moves slightly upfield upon urea formation compared to raw isocyanate.

Comparative Performance: Reactivity & Stability[6]

This section objectively compares the 1-Cl-3-F-2-NCO isomer against common alternatives used in drug discovery.

Reactivity Logic Diagram

The following diagram visualizes why this specific isomer is chosen for "controlled" reactivity.

Reactivity Center NCO Carbon (Electrophile) OrthoCl Ortho-Cl (Pos 1) Steric Blockade Nucleophile Incoming Nucleophile (Amine/Alcohol) OrthoCl->Nucleophile Blocks Approach (Retards Rate) OrthoF Ortho-F (Pos 3) Inductive Withdrawal (-I) OrthoF->Center Increases Reactivity (Pulls Electrons) Nucleophile->Center Reaction Path

Figure 2: The "Sandwich Effect". The Ortho-F increases the electronic appetite of the NCO group, but the Ortho-Cl acts as a gatekeeper, ensuring only specific nucleophiles react efficiently.

Performance Comparison Table
Property1-Cl-3-F-2-NCO (Target)4-Fluorophenyl Isocyanate (Standard)2,6-Dichlorophenyl Isocyanate (Analog)
Hydrolytic Stability High . Steric bulk protects NCO from atmospheric moisture.Low . Rapidly forms symmetric urea (white solid) in air.Very High . Extreme steric hindrance.
Reaction Time (Aniline) Moderate (1–2 hours at RT)Fast (< 15 mins at RT)Slow (> 4 hours or heat req.)
Selectivity High. Discriminates well between primary and secondary amines.Low. Reacts indiscriminately.High.
Solubility Excellent in DCM, THF, Toluene.Good.Good.
Application Insight

In the synthesis of Sorafenib analogs (a kinase inhibitor), the use of the 2-chloro-6-fluoro substitution pattern (structurally identical to the target here) is deliberate. It forces the urea linkage to adopt a specific conformation perpendicular to the aromatic ring, which is critical for binding in the kinase ATP pocket.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates (Sorafenib Analogs). [Link]

  • MDPI Molecules. (2021).[3] Kinetics and Reactivity of Phenyl Isocyanate Derivatives. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Neutralization of 1-Chloro-3-fluoro-2-isocyanatobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as standard organic waste.

1-Chloro-3-fluoro-2-isocyanatobenzene (CAS 720678-21-7) presents a dual-hazard profile: acute toxicity/sensitization typical of isocyanates, and a pressure-explosion hazard due to carbon dioxide (


) evolution upon contact with moisture.

The electron-withdrawing nature of the halogen substituents (Chlorine and Fluorine) on the benzene ring increases the electrophilicity of the isocyanate carbon, making it potentially more reactive toward nucleophiles (like water or amines) than unsubstituted phenyl isocyanate.

Immediate "Do Not" List:

  • DO NOT seal waste containers immediately after adding aqueous solutions (risk of rupture).[1][2]

  • DO NOT dispose of down the drain.

  • DO NOT mix with acids or oxidizers.[3]

Chemical Profile & Hazard Identification

PropertyDataOperational Implication
Chemical Name This compoundVerify label against CAS before handling.
CAS Number 720678-21-7Unique identifier for waste manifesting.
Functional Group Aromatic Isocyanate (-NCO)Water reactive; respiratory sensitizer.
Substituents Chlorine (Cl), Fluorine (F)Increases reactivity; halogenated waste stream.
Primary Hazard Hydrolysis


(Gas)
Explosion hazard in sealed vessels.
Secondary Hazard SensitizerCan cause asthma-like symptoms; requires fume hood.

Pre-Disposal Assessment: The Decision Matrix

Before acting, determine the state of the material.[4] Is this a controlled waste stream or an emergency spill?

DisposalMatrix Start Material State Assessment Q1 Is it a Spill or Controlled Waste? Start->Q1 Spill Spill / Uncontrolled Release Q1->Spill Accidental Waste Controlled Lab Waste Q1->Waste Planned Action1 Protocol A: Absorb & Neutralize Spill->Action1 Q2 Quantity? Waste->Q2 Small Small Vials / Residuals (< 10 mL) Q2->Small Trace Bulk Bulk / Reaction Mix (> 10 mL) Q2->Bulk Significant Action2 Protocol B: Segregated Pack (Lab Pack) Small->Action2 Action3 Protocol C: Chemical Decontamination Bulk->Action3

Figure 1: Decision matrix for determining the appropriate disposal workflow.

Technical Protocols

The Chemistry of Neutralization

Water alone is ineffective for neutralizing aromatic isocyanates because they are hydrophobic (immiscible with water). The reaction will form a hard polyurea crust at the interface, trapping unreacted isocyanate inside.

The Solution: We use a "Pseudo-Homogeneous" Decontamination Solution.

  • Surfactant: Emulsifies the isocyanate.

  • Alcohol: Solubilizes the organic phase.

  • Ammonia/Amine: Provides a nucleophile to accelerate the formation of urea derivatives (safer than isocyanates).

Protocol A: Spill Cleanup (Emergency)

For spills outside a fume hood, evacuate and call EHS immediately due to inhalation risks.

  • Isolate: Evacuate the immediate area. Don full PPE (Double nitrile gloves, goggles, lab coat, respirator if outside hood).

  • Absorb: Cover the spill with a non-combustible absorbent (Vermiculite or Sand).[3][4][5] Do not use paper towels or sawdust (creates a high surface area flammable mass).[4]

  • Scoop: Transfer the absorbent into a wide-mouth container. DO NOT CAP TIGHTLY.

  • Treat: Move the container to a fume hood and treat with Decontamination Solution (see Protocol C).

Protocol B: Waste Segregation (Small Vials)

Best for: Empty reagent bottles, syringe needles, or vials with <5mL residue.

  • Segregate: Place the vial into a dedicated "Isocyanate Waste" container.

  • Labeling: Clearly mark "Contains this compound" and "Halogenated Organic."

  • Storage: Store in a secondary container away from moisture.

  • Disposal: Hand off to your hazardous waste contractor for incineration. Do not attempt to wash these vials yourself unless necessary.

Protocol C: Chemical Decontamination (Bulk & Glassware)

Best for: Quenching reaction mixtures, cleaning glassware, or treating spill debris.

Reagents Required (The "Decon Mix"):

  • Water: 90%

  • Concentrated Ammonia (aq): 3-8% (Accelerant)[2][5]

  • Liquid Detergent: 2% (Surfactant)

  • Optional: Isopropyl Alcohol (can replace 50% of the water to improve solubility).

Step-by-Step Procedure:

  • Preparation: Set up in a functioning fume hood. Ensure no ignition sources are present.[6][7]

  • Slow Addition: Add the Decon Mix to the isocyanate waste.

    • Ratio: Use at least a 10:1 ratio of Decon Mix to Isocyanate.

    • Caution: The reaction is exothermic and generates

      
      .
      
  • Agitation: Swirl or stir gently to emulsify.

  • The "Breathing" Period (Critical):

    • Leave the container open or loosely covered (e.g., foil with holes) in the hood for 48 to 72 hours .

    • Why? This allows the

      
       gas to escape.[4] Sealing it now will cause the bottle to explode.
      
  • Verification: After 48 hours, check for precipitate (polyureas). The liquid should no longer have the sharp, acrid smell of isocyanate.

  • Final Disposal:

    • Once the reaction is complete and no more gas is evolving, close the container.

    • Label as "Deactivated Isocyanate Waste (Halogenated)."

    • Dispose of as standard halogenated organic waste via your institutional EHS provider.

Regulatory & Compliance Context (RCRA)

In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.

  • Waste Characterization: Due to the Chlorine and Fluorine substituents, this must be treated as a Halogenated Solvent/Organic waste stream during incineration. This is critical because halogenated waste requires higher incineration temperatures to prevent the formation of dioxins.

  • Empty Containers: A container is considered "RCRA Empty" only if all wastes have been removed that can be removed. For acute toxins (if classified as P-listed, though this specific CAS is likely characteristic-based), triple rinsing with a solvent capable of dissolving the isocyanate is required before trash disposal. Recommendation: Treat the empty bottle as hazardous waste rather than attempting to wash and trash it.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9] [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Link]

  • PubChem. (n.d.).[10] Compound Summary: this compound (CAS 720678-21-7).[11][12] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates. United States Department of Labor. [Link]

Sources

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